4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-chloro group, a 4-methylphenylsulfamoyl group, and a pyridin-4-ylmethyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an amine derivative.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using a sulfonyl chloride derivative.
Attachment of the Pyridin-4-ylmethyl Group: The final step involves the attachment of the pyridin-4-ylmethyl group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar compounds to 4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide include:
4-chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate: This compound shares a similar sulfamoyl group but differs in the substitution pattern on the aromatic ring.
4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid: This compound lacks the pyridin-4-ylmethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-2-5-17(6-3-14)24-28(26,27)19-12-16(4-7-18(19)21)20(25)23-13-15-8-10-22-11-9-15/h2-12,24H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSZYEIYKNNJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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